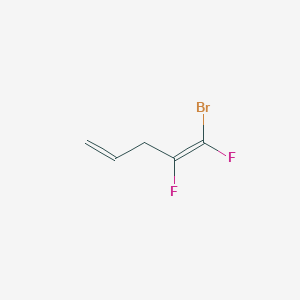
L-Malic acid hydrogen 1-sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Malic acid hydrogen 1-sodium salt is a derivative of L-malic acid, a naturally occurring dicarboxylic acid found in various fruits, particularly apples. This compound is known for its role in the citric acid cycle, a crucial metabolic pathway in living organisms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Malic acid hydrogen 1-sodium salt can be synthesized through several methods. One common approach involves the reaction of L-malic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-malic acid is neutralized by sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of renewable resources. Microbial fermentation using genetically engineered strains of microorganisms, such as Aspergillus oryzae and Saccharomyces cerevisiae, has been explored for large-scale production. These microorganisms convert substrates like glucose into L-malic acid, which is then neutralized with sodium hydroxide to produce the sodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
L-Malic acid hydrogen 1-sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oxaloacetic acid.
Reduction: It can be reduced to succinic acid.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
L-Malic acid hydrogen 1-sodium salt has numerous applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Plays a role in metabolic studies and enzyme assays.
Medicine: Investigated for its potential in drug formulations and as a buffering agent.
Industry: Utilized in the food and beverage industry as a flavor enhancer and acidulant
Mécanisme D'action
The mechanism of action of L-malic acid hydrogen 1-sodium salt involves its participation in the citric acid cycle. It acts as an intermediate, facilitating the conversion of pyruvate to oxaloacetate and subsequently to other metabolites. This process is crucial for energy production in cells. The compound interacts with enzymes such as malate dehydrogenase, which catalyzes the reversible conversion of malate to oxaloacetate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.
Fumaric acid: An intermediate in the citric acid cycle, similar in structure to malic acid.
Tartaric acid: A dicarboxylic acid with similar chemical properties.
Uniqueness
L-Malic acid hydrogen 1-sodium salt is unique due to its specific role in the citric acid cycle and its ability to act as a chiral building block. Unlike succinic acid and fumaric acid, L-malic acid has an additional hydroxyl group, which imparts distinct chemical reactivity and biological functions .
Propriétés
IUPAC Name |
sodium;(3S)-3,4-dihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJOZCIMYABYPO-DKWTVANSSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1Z)-N'-{[(7-methoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B8006649.png)






![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea](/img/structure/B8006710.png)
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8006718.png)
![disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)

![sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B8006745.png)
![disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)
![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)
